molecular formula C21H26FN3O B2926683 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 329080-41-3

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2926683
CAS No.: 329080-41-3
M. Wt: 355.457
InChI Key: MGPZRVNMVKBATP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide features a piperazine core substituted with a 2-fluorophenyl group at the 4-position, linked via an acetamide moiety to a para-isopropylphenyl group. This structure is characteristic of ligands targeting neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to the piperazine moiety’s affinity for such systems . The 2-fluorophenyl substituent may enhance selectivity and metabolic stability compared to bulkier or more electronegative halogen substituents, while the isopropyl group on the phenyl ring likely contributes to lipophilicity, influencing blood-brain barrier penetration .

Properties

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O/c1-16(2)17-7-9-18(10-8-17)23-21(26)15-24-11-13-25(14-12-24)20-6-4-3-5-19(20)22/h3-10,16H,11-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPZRVNMVKBATP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide, also known by its CAS number 329080-41-3, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of the compound is C21H26FN3OC_{21}H_{26}FN_3O. Its structure features a piperazine ring substituted with a fluorophenyl group and an isopropylphenyl acetamide moiety. This unique configuration is believed to contribute to its biological effects.

Anticonvulsant Activity

Research has shown that derivatives of piperazine compounds exhibit anticonvulsant properties. A study synthesized various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, including analogs of this compound. The results indicated that some compounds displayed significant anticonvulsant activity in animal models, suggesting a potential therapeutic application for epilepsy .

Selective Inhibition of Equilibrative Nucleoside Transporters (ENTs)

Another study highlighted the compound's structural analogs as selective inhibitors of equilibrative nucleoside transporters, particularly ENT2. The findings suggested that these inhibitors could play a role in regulating adenosine function and improving chemotherapy outcomes . The selectivity towards ENT2 over ENT1 was noted to be 5 to 10 times higher, indicating potential for targeted therapeutic interventions.

Structure-Activity Relationship (SAR)

The SAR analysis conducted on various analogs of the compound revealed that modifications to the piperazine ring and substitution patterns significantly influenced biological activity. For instance, lipophilicity was found to correlate with anticonvulsant efficacy; more lipophilic compounds showed enhanced activity at later time points post-administration .

CompoundLipophilicity (Clog P)Anticonvulsant Activity
Compound A3.5Active at 4h
Compound B2.0Active at 0.5h
Compound C4.0Active at 4h

Case Studies

  • Anticonvulsant Study : A series of experiments evaluated the anticonvulsant properties of various derivatives, including those based on the target compound. The study reported lower efficacy compared to traditional antiepileptic drugs like phenytoin but highlighted the potential for further development .
  • ENT Inhibition : The selectivity and potency of piperazine derivatives were assessed in nucleoside transporter-deficient cells transfected with cloned human ENTs. The data indicated promising avenues for drug development targeting cancer therapies through modulation of nucleoside transport .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Based Acetamide Derivatives

Key Structural Variations and Activities

The following table compares the target compound with structurally analogous piperazine-acetamide derivatives:

Compound Name/ID Piperazine Substituent Amide Substituent Molecular Weight Reported Activity Source
Target Compound 2-Fluorophenyl 4-(Propan-2-yl)phenyl ~387.43* Anticonvulsant (hypothesized) -
2-[4-(2-Chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide (15) 2-Chlorophenyl 3-(Trifluoromethyl)phenyl 434.29 Anticonvulsant
2-[4-(4-Chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide (16) 4-Chlorophenyl 3-(Trifluoromethyl)phenyl 434.29 Anticonvulsant
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide 4-(Methylphenyl)sulfonyl 4-Fluorophenyl 431.46 Not specified
HC-030031 Purine-based core 4-(Propan-2-yl)phenyl 359.38 TRPA1 antagonist (IC50: 4–10 μM)

Notes:

  • Halogen Effects : Chlorophenyl derivatives (e.g., compounds 15 and 16) exhibit anticonvulsant activity, but fluorine’s smaller size and higher electronegativity in the target compound may improve receptor binding kinetics or metabolic stability .
  • Amide Substituent : The para-isopropylphenyl group in HC-030031 and the target compound suggests this substituent enhances TRP channel modulation or CNS bioavailability .

Non-Piperazine Analogs with Shared Substituents

Ubaditinib (Proposed INN List 132)
  • Structure : Contains a 4-(propan-2-yl)-1H-triazol-1-yl group linked to a quinazoline core.
  • Activity : Tyrosine kinase inhibitor (antineoplastic), highlighting the isopropyl group’s role in hydrophobic interactions with enzyme active sites .
N-(3-Chlorophenyl)-2-morpholinoacetamide (13)
  • Structure : Morpholine replaces piperazine; 3-chlorophenyl as amide substituent.
  • Activity : Demonstrates the importance of heterocyclic core flexibility for target selectivity .

Research Findings and Pharmacological Implications

Anticonvulsant Activity

  • Piperazine-acetamide derivatives in showed efficacy in rodent seizure models, with EC50 values < 100 mg/kg. The target compound’s 2-fluorophenyl group may reduce off-target toxicity compared to chlorophenyl analogs .

TRP Channel Modulation

  • HC-030031, sharing the para-isopropylphenyl group, inhibits TRPA1 channels, suggesting the target compound may have utility in pain or inflammation models .

Physicochemical Properties

  • The target compound’s calculated logP (~3.5) indicates moderate lipophilicity, balancing CNS penetration and solubility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.